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gamma - Octalactone - d7

Cat. No.: B591044
CAS No.: 1104979-28-3
M. Wt: 149.242
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Significance of Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to track their journey through biological or chemical processes. studysmarter.co.ukwikipedia.org By substituting a specific atom within a molecule with its isotope—an atom of the same element with a different number of neutrons—researchers can monitor molecular transformations, elucidate complex mechanisms, and precisely quantify compounds. studysmarter.co.uk This method is indispensable for a wide range of applications, from metabolic research and drug development to environmental studies. studysmarter.co.uksymeres.com

The isotopes used can be radioactive (radionuclides) or stable. metwarebio.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive, making them safe for a variety of studies, including those involving long-term tracing. studysmarter.co.ukcreative-proteomics.com The presence of these heavier isotopes can be detected by techniques like mass spectrometry (MS), which measures differences in mass, or nuclear magnetic resonance (NMR) spectroscopy. metwarebio.com This ability to trace molecules provides clear insights into dynamic processes at the molecular level, allowing scientists to understand metabolic pathways, gene expression, and reaction kinetics with high precision. metwarebio.comsilantes.com

One of the most important applications of stable isotope labeling is isotope dilution analysis, where a known quantity of a labeled compound (an internal standard) is added to a sample. metwarebio.com By measuring the ratio of the labeled to the unlabeled compound, the exact concentration of the target substance can be determined with exceptional accuracy. metwarebio.comcreative-proteomics.com

Rationale for Deuterated Analogues of Gamma-Lactones, with a Focus on Gamma-Octalactone-d7

Gamma-lactones are a class of organic compounds that are significant as flavor and aroma components in many foods and beverages, including fruits, dairy products, and wine. researchgate.netmassey.ac.nz Gamma-octalactone (B87194), for instance, is a volatile compound with a characteristic coconut-like, fruity odor, found naturally in peaches, mangoes, and beef. nih.govmdpi.com Given their impact on the sensory qualities of these products, it is crucial to have accurate methods for measuring their concentrations. massey.ac.nz

This is where deuterated analogues like gamma-octalactone-d7 become essential. The primary rationale for using deuterated gamma-lactones is their application as internal standards in a highly sensitive quantitative method called Stable Isotope Dilution Assay (SIDA). researchgate.netmassey.ac.nz In SIDA, a deuterated version of the target analyte, such as gamma-octalactone-d7, is added to a sample (e.g., a wine or fruit extract). flinders.edu.auresearchgate.net Because the deuterated standard is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample preparation, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS). metwarebio.com

However, due to its higher mass, the deuterated standard is easily distinguished from the natural compound by the mass spectrometer. scielo.org.mx This allows for precise quantification of the native lactone, even at very low concentrations (sub-µg/L levels) in complex mixtures like wine. researchgate.net The use of d7-labeled standards for other gamma-lactones has been shown to be effective in avoiding interference from co-eluting compounds during analysis. flinders.edu.au Therefore, gamma-octalactone-d7 serves as an ideal tool for accurate and reliable quantification in food science, flavor chemistry, and quality control. massey.ac.nzresearchgate.net

Table 1: Physicochemical Properties of Gamma-Octalactone

Property Value Source(s)
IUPAC Name 5-butyloxolan-2-one nih.gov
Molecular Formula C₈H₁₄O₂ nih.govprodasynth.com
Molecular Weight 142.20 g/mol nih.govprodasynth.com
Appearance Colorless to slightly yellow liquid nih.govfao.org
Odor Sweet, coconut, fruity nih.govprodasynth.comfao.org
Boiling Point 234 °C fao.orgflinnsci.com
Density 0.970-0.983 g/mL at 20°C prodasynth.comfao.org
Flash Point 111 °C prodasynth.com

| Solubility | Slightly soluble in water; soluble in alcohol | fao.orgflinnsci.com |

Historical Context of Deuterated Compound Utility in Mechanistic Elucidation

The use of deuterated compounds in scientific research has a rich history dating back to the discovery of deuterium itself by Harold Urey in 1931, an achievement for which he received the Nobel Prize in 1934. wikipedia.org Soon after, researchers began to explore the unique properties of deuterium-labeled compounds. tandfonline.comnih.gov A key discovery was the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond will proceed more slowly if that hydrogen is replaced with deuterium. This difference in reaction rates became a powerful tool for elucidating reaction mechanisms. tandfonline.comresearchgate.net By strategically placing deuterium atoms in a molecule and observing the effect on the reaction rate, chemists could determine which bonds were broken during the rate-determining step of a reaction. researchgate.netacademie-sciences.fr

This application of deuterium labeling became widespread in the mid-20th century and remains a fundamental technique in physical organic chemistry. researchgate.net It has been used extensively to study the mechanisms of countless chemical reactions, understand the metabolism of drugs, and probe the intricate workings of enzymes. symeres.comscielo.org.mxwikipedia.org The large isotope effects observed with deuterium provide clear, interpretable data, solidifying its status as an indispensable tool for mechanistic studies. tandfonline.comnih.gov

| d7-gamma-Lactones | Not specified | Not specified | Developed as standards to improve sample clean-up and avoid co-elution in wine analysis. | flinders.edu.au |

Table 3: Chemical Compounds Mentioned

Compound Name
gamma-Octalactone
gamma-Octalactone-d7
Deuterium
Carbon-13
Nitrogen-15
Gamma-Lactones
[2,2,3,3-²H₄]-gamma-Octalactone
[3,3,4-²H₃]-gamma-Octalactone
2-iodoacetamide
[1,1,2-²H₃]-1-hexene

Properties

CAS No.

1104979-28-3

Molecular Formula

C8H7D7O2

Molecular Weight

149.242

Purity

95% min.

Synonyms

gamma - Octalactone - d7

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization Methodologies for Gamma Octalactone D7

Mass Spectrometry (MS) Applications for Isotopic Elucidation

Mass spectrometry stands as a cornerstone technique for the analysis of deuterated compounds, offering high sensitivity and detailed structural information.

High-Resolution Mass Spectrometry for Deuterium (B1214612) Location

High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the elemental composition of gamma-octalactone-d7. By providing exact mass measurements with high precision (typically to within 5 ppm), HRMS can confirm the incorporation of seven deuterium atoms by distinguishing the mass of the deuterated molecule from its unlabeled counterpart and other potential isotopologues. researchgate.netfmach.it This technique is critical for verifying the success of the deuteration process and ensuring the isotopic purity of the compound. researchgate.netnih.gov The ability of HRMS to resolve closely related mass peaks is essential in avoiding interferences from other compounds that may be present in a complex matrix. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper insight into the structure of gamma-octalactone-d7 by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated or molecular ion of the compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.netrsc.org The resulting fragmentation spectrum is characteristic of the molecule's structure.

For gamma-lactones, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 85. nih.govnih.govd-nb.info In the case of gamma-octalactone-d7, the fragmentation pattern would be expected to shift based on the location of the deuterium atoms on the butyl side chain. By comparing the MS/MS spectrum of the deuterated compound to its unlabeled analog, researchers can deduce the positions of the deuterium labels. For instance, the loss of specific neutral fragments containing deuterium would indicate the location of the labels on the fragmented portion of the molecule. This detailed analysis of fragmentation pathways is crucial for confirming the specific deuteration pattern of the synthesized standard. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For isotopically labeled compounds like gamma-octalactone-d7, various NMR techniques are employed to confirm the extent and position of deuteration.

¹H-NMR and ¹³C-NMR Analysis of Deuterated Forms

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques for structural elucidation. In the ¹H-NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. magritek.com This provides direct evidence of deuteration.

Conversely, in the ¹³C-NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic isotope effect. The resonance of a carbon attached to deuterium will be shifted slightly upfield, and the coupling between the carbon and deuterium atoms (C-D coupling) can be observed. nih.gov By decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C resonances of different isotopologues, allowing for quantification of the degree of deuteration at specific sites. nih.gov

NMR Technique Observation in gamma-Octalactone-d7 Analysis Reference
¹H-NMRDisappearance or significant reduction of proton signals at deuterated positions. magritek.com
¹³C-NMRUpfield shift of carbon signals attached to deuterium; observation of C-D coupling. nih.gov

Deuterium NMR (²H-NMR) for Positional Information

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei within a molecule. wikipedia.org This method is highly effective for verifying the presence and location of deuterium atoms. magritek.com A ²H-NMR spectrum of gamma-octalactone-d7 will show distinct peaks corresponding to each non-equivalent deuterated position in the molecule. wikipedia.org

The chemical shifts in a ²H-NMR spectrum are very similar to those in a ¹H-NMR spectrum, making spectral interpretation straightforward. This technique is particularly useful for confirming the isotopic purity and the specific sites of deuteration, providing unambiguous evidence of the compound's structure. wikipedia.org Although less sensitive than ¹H-NMR due to the lower natural abundance and smaller magnetic moment of deuterium, it is a powerful tool for analyzing highly enriched compounds. wikipedia.org

Chromatographic Techniques Coupled with Isotopic Detection

Chromatographic techniques are essential for separating gamma-octalactone-d7 from its unlabeled form and other impurities, especially when used as an internal standard in quantitative analyses. researchgate.netflinders.edu.au Gas chromatography (GC) and liquid chromatography (LC) are the most common methods employed.

When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques allow for the simultaneous separation and detection of the analyte and its deuterated analogue. nih.govacs.orgacs.org The difference in retention time between the analyte and its deuterated internal standard is typically minimal, but the mass spectrometer can easily distinguish them based on their mass-to-charge ratios. researchgate.net

Stable isotope dilution analysis (SIDA) is a widely used quantitative method that relies on a deuterated internal standard like gamma-octalactone-d7. researchgate.netflinders.edu.auresearchgate.net This approach provides high accuracy and precision by correcting for sample loss during preparation and analysis. The use of GC-MS/MS or LC-MS/MS further enhances selectivity and sensitivity, allowing for reliable quantification even at very low concentrations in complex matrices like wine or biological fluids. researchgate.netnih.gov

Technique Application in gamma-Octalactone-d7 Analysis Key Advantages Reference
GC-MSSeparation and quantification of gamma-octalactone (B87194) and its d7 analogue.High sensitivity, excellent separation for volatile compounds. nih.govgoogle.com
LC-MS/MSAnalysis of gamma-octalactone precursors and quantification in complex matrices.Suitable for non-volatile compounds, high selectivity and sensitivity. acs.org
SIDAAccurate quantification of gamma-octalactone using gamma-octalactone-d7 as an internal standard.Corrects for analytical variability and matrix effects. researchgate.netflinders.edu.auresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for both the identification (qualitative) and measurement (quantitative) of volatile compounds like gamma-octalactone-d7. libretexts.org In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, with different compounds eluting at different times based on their chemical properties, such as boiling point and polarity. awri.com.au

For qualitative analysis, the mass spectrometer plays a crucial role. As the separated compounds exit the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique "fingerprint" for the molecule. libretexts.org The molecular ion peak can confirm the molecular weight of gamma-octalactone-d7, while the fragmentation pattern helps to elucidate its structure. libretexts.org In many applications, selected ion monitoring (SIM) mode is utilized, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte. This enhances sensitivity and allows for the detection of trace amounts of the compound, even in complex matrices like food extracts. acs.orguni-muenchen.de

Quantitative analysis relies on the principle that the area under a chromatographic peak is proportional to the amount of the analyte present. libretexts.org By creating a calibration curve with standard solutions of known concentrations, the quantity of gamma-octalactone-d7 in an unknown sample can be accurately determined. libretexts.org The use of an internal standard, particularly a stable isotope-labeled one like gamma-octalactone-d7 itself in the analysis of its non-deuterated counterpart, is a superior method for achieving high accuracy and precision. libretexts.orgnih.gov

Below is a table summarizing typical GC-MS parameters that might be employed for the analysis of gamma-octalactone-d7, based on methods used for similar lactones.

ParameterTypical SpecificationPurpose
GC ColumnFused-silica capillary column (e.g., 25 m x 0.25 mm i.d.) coated with a chiral stationary phase like Chirasil-β-Dex (0.25 µm film thickness) oup.comSeparates the analyte from other volatile compounds in the sample. A chiral phase is essential for enantiomeric separation (see section 3.3.2).
Carrier GasHelium oup.comTransports the vaporized sample through the column.
Oven Temperature ProgramInitial hold at a lower temperature (e.g., 130°C for 10 min), followed by a ramp to a higher temperature (e.g., to 180°C at 2°C/min), with a final hold oup.comOptimizes the separation of compounds with different volatilities.
Injector TypeProgrammed Temperature Vaporizer (PTV) oup.com or Split/Splitless InjectorIntroduces the sample into the GC system. PTV allows for large volume injections. oup.com
MS DetectorQuadrupole or Ion Trap Mass SpectrometerDetects, ionizes, and fragments the analyte for identification and quantification.
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM) acs.orguni-muenchen.deIncreases sensitivity and selectivity by monitoring only characteristic ions of gamma-octalactone-d7.

Chiral Gas Chromatography for Enantiomeric Excess Determination of Deuterated Analogues

Gamma-octalactone is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers, designated as (R) and (S). These enantiomers often possess distinct sensory properties. The analysis of the enantiomeric distribution is therefore crucial. Chiral gas chromatography is the primary technique for separating these enantiomers. gcms.czresearchgate.net

This method utilizes a special type of GC column known as a chiral stationary phase (CSP). uni-muenchen.dersc.org These phases are themselves chiral and interact differently with the (R) and (S) enantiomers of the analyte. This differential interaction results in different retention times for each enantiomer, allowing them to be separated and quantified individually. uni-muenchen.de Derivatized cyclodextrins, such as those used in Chirasil-β-Dex or Hydrodex® phases, are common CSPs for the separation of chiral lactones. oup.comrsc.org

The determination of enantiomeric excess (ee) is a key application. Enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers. For the deuterated analogue, gamma-octalactone-d7, chiral GC can be used to verify its enantiomeric purity after synthesis. This is critical when one specific enantiomer of the deuterated standard is required for advanced stereochemical studies.

The table below outlines typical conditions for chiral GC analysis of lactones.

ParameterTypical SpecificationPurpose in Chiral Analysis
Chiral Stationary Phase (CSP)Derivatized cyclodextrins, e.g., FS-Hydrodex β-3P or FS-Hydrodex β-6TBDM rsc.orgCreates a chiral environment within the column to enable differential interaction with enantiomers, leading to their separation.
Oven Temperature ProgramOften involves slow temperature ramps (e.g., 1°C/min or 2°C/min) and isothermal periods to maximize resolution between enantiomeric peaks rsc.orgFine-tunes the separation, as the interaction between the enantiomers and the CSP is temperature-dependent.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) oup.comFID provides robust quantification, while MS offers definitive identification of the separated enantiomers.
Enantiomeric Excess (ee) Calculationee (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100Quantifies the purity of the chiral sample based on the integrated peak areas of the separated enantiomers.

Research has demonstrated successful separation of lactone enantiomers in various food matrices, such as fruits and dairy products, using chiral GC. oup.comnih.gov For instance, in genuine raspberry fruits, chirospecific analysis revealed nearly racemic mixtures of certain alkanolides at trace levels. acs.org Such analyses are fundamental for authentication and quality control. acs.org

Development and Validation of Stable Isotope Dilution Assay (SIDA) Methodologies Utilizing Gamma-Octalactone-d7

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification of analytes in complex samples, such as food and beverages. awri.com.auresearchgate.net The method's high accuracy and precision stem from the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. awri.com.au Gamma-octalactone-d7 is an ideal internal standard for the quantification of natural gamma-octalactone.

The core principle of SIDA involves adding a known amount of the isotopically labeled standard (e.g., gamma-octalactone-d7) to the sample before any extraction or cleanup steps. acs.org Because the labeled standard and the unlabeled analyte have virtually identical chemical and physical properties, they behave identically during sample preparation, extraction, and chromatographic analysis. awri.com.au Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

The quantification is performed using a mass-sensitive detector like a mass spectrometer. The MS can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the response of the natural analyte to that of the known amount of added labeled standard, the original concentration of the analyte in the sample can be calculated with high accuracy, effectively correcting for matrix effects and variations in extraction recovery. awri.com.auresearchgate.net

The development and validation of a SIDA method involves several key steps:

Synthesis of the Labeled Standard: A robust synthesis route for gamma-octalactone-d7 is required. researchgate.net

Method Optimization: This includes optimizing sample preparation (e.g., solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME)), GC separation conditions, and MS detection parameters. researchgate.netflinders.edu.au

Validation: The method's performance is rigorously tested for linearity, accuracy, precision (repeatability and reproducibility), limits of detection (LOD), and limits of quantification (LOQ). researchgate.net

SIDA methodologies using deuterated lactones have been successfully developed and validated for the analysis of these compounds in wine and other complex matrices. researchgate.netnih.gov For example, a SIDA method was developed for gamma-octalactone and other lactones in Australian wines, utilizing synthesized 2H7-analogues as internal standards, which demonstrated high accuracy and reproducibility. researchgate.netnih.gov

The table below summarizes key validation parameters for a SIDA method.

Validation ParameterDescriptionTypical Finding in SIDA for Lactones
Linearity (R²)The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Excellent linearity, with R² values often ≥ 0.999 researchgate.net
Accuracy/RecoveryThe closeness of the measured value to the true value, often assessed by analyzing spiked samples.High recoveries, for example, between 84% and 119% have been reported for lactone analysis in wine researchgate.net
Precision (RSD)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD).Low RSD values, indicating high precision. Intraday variations of 2-25% and interday variations of 7-23% have been noted in wine analysis researchgate.net
Limit of Detection (LOD)The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Low detection limits, often in the nanogram per liter (ng/L) range, are achievable researchgate.net
Limit of Quantification (LOQ)The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Low quantification limits, for instance, between 6 ng/L and 200 ng/L for lactones in wine researchgate.net

Applications of Gamma Octalactone D7 in Mechanistic and Pathway Elucidation

Isotopic Tracing in Biosynthetic Pathway Investigations

The use of isotopically labeled compounds is a cornerstone of metabolic research. Gamma-octalactone-d7 is particularly useful as an internal standard in stable isotope dilution assays (SIDA) to accurately quantify the formation of gamma-octalactone (B87194) from various precursors in biological systems. flinders.edu.auresearchgate.net

The biosynthesis of γ-lactones, including γ-octalactone, is a multi-step process that typically starts from fatty acids. researchgate.net Microorganisms utilize pathways like β-oxidation and hydroxylation to convert these precursors into hydroxy fatty acids, which then cyclize to form the corresponding lactone. mdpi.comresearchgate.net For example, ricinoleic acid and oleic acid are known precursors for the microbial production of other γ-lactones like γ-decalactone and γ-dodecalactone. nih.govnih.gov

In such studies, a known amount of gamma-octalactone-d7 is added to the sample during the extraction process. This deuterated standard co-extracts with the native (unlabeled) gamma-octalactone produced by the organism. By analyzing the sample with Gas Chromatography-Mass Spectrometry (GC-MS), the ratio of the native lactone to the deuterated standard can be determined. Since any sample loss during extraction and analysis affects both the native and the deuterated compound equally, this ratio allows for precise quantification of the gamma-octalactone that was biosynthesized. This technique has been instrumental in identifying the most efficient precursors for lactone production.

Table 1: Precursors and Microbial Systems in Gamma-Lactone Biosynthesis

PrecursorMicroorganism(s)Resulting Lactone(s)Reference
Ricinoleic AcidYarrowia lipolytica, Candida sorbophila, Sporobolomyces odorusγ-Decalactone mdpi.comnih.gov
Oleic AcidYarrowia lipolytica, Lactic Acid Bacteriaγ-Dodecalactone nih.govnih.gov
Linoleic AcidCladosporium suaveolensγ-Dodecalactone medcraveonline.com
Caprylic Acid (Octanoic Acid)Mortierella spp.γ-Octalactone nih.gov

The production of γ-lactones can occur through de novo synthesis (from simple carbon sources like glucose) or via biotransformation of precursor fatty acids. mdpi.comgoogle.com Several fungal and yeast species, including Sporidiobolus salmonicolor, Yarrowia lipolytica, and Trichoderma viride, are known producers of γ-lactones like γ-octalactone. mdpi.comresearchgate.netmedcraveonline.com The key enzymatic steps involve hydroxylation of the fatty acid chain, often by cytochrome P450 monooxygenases, followed by peroxisomal β-oxidation to shorten the chain. google.com This process yields a 4-hydroxy acid (e.g., 4-hydroxyoctanoic acid), which undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) under acidic conditions to form the stable γ-lactone ring. mdpi.comresearchgate.net

The application of gamma-octalactone-d7 in SIDA-GC-MS allows researchers to quantify the output of these pathways under different fermentation conditions or with genetically modified microbial strains, thereby helping to optimize production and better understand the enzymatic machinery involved. flinders.edu.au

Elucidation of Gamma-Lactone Biogenesis from Precursors

Deuterium (B1214612) Labeling in Metabolic Fate Studies

Once produced, γ-lactones can also be degraded by microorganisms, which represents a challenge in biotechnological production. mdpi.com Some yeasts are capable of metabolizing the lactones they produce, potentially as a carbon source. Understanding these degradation pathways is crucial for maximizing yield. By introducing gamma-octalactone-d7 into a microbial culture, its metabolic fate can be traced. A decrease in the concentration of the labeled compound over time, measured accurately against another internal standard, provides direct evidence of its degradation. Furthermore, the deuterated fragments can potentially be traced into downstream metabolites, helping to map the entire degradation pathway.

Gamma-octalactone is a significant aroma compound in many foods and beverages, such as wine, dairy products, and fruits. researchgate.netnih.gov Its stability and perception can be influenced by the food matrix. For instance, its concentration can change during food processing or aging. nih.gov Studies on the transformation of lactones in complex matrices like wine or yogurt benefit from the use of deuterated standards. flinders.edu.auscispace.com By spiking a sample with gamma-octalactone-d7 and monitoring its concentration over time alongside the native compound, researchers can differentiate between changes due to production, degradation, or binding to matrix components like proteins or fats. scispace.com This approach provides a clear picture of the compound's stability and interactions within the matrix.

Table 2: Matrix Effects on Gamma-Octalactone

MatrixObserved EffectInvestigative MethodReference
Red WineQuantification is complex due to co-eluting compounds.SIDA with d7-lactones and SPE cleanup for accurate measurement. flinders.edu.au
Low-fat YogurtRetention influenced by protein and carbohydrate content.Equilibrium headspace analysis. scispace.com
Food Emulsions (Fat)Release from the matrix depends on the type of fat and the compound's hydrophobicity.Solid-phase microextraction (SPME) with GC-MS. scispace.com
High-Pressure Processed FoodsConcentration of lactones can increase or decrease depending on pressure and food type.GC-MS analysis post-treatment. nih.gov

Degradation Pathways of Gamma-Octalactone-d7 in Biological Systems

Investigation of Reaction Mechanisms Using Deuterium Kinetic Isotope Effects (DKIE)

The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool for investigating the mechanism of a chemical reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a hydrogen-containing reactant (kH) to the rate constant with a deuterium-containing reactant (kD). Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. libretexts.org Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, substituting H with D will significantly slow down the reaction, resulting in a "primary" KIE (kH/kD > 1). nih.govprinceton.edu

By synthesizing gamma-octalactone-d7 with deuterium atoms at specific positions, it is possible to probe the mechanisms of its formation or degradation. For example, if an enzymatic hydroxylation at a specific carbon on the octanoic acid precursor is the rate-limiting step in the biosynthesis of gamma-octalactone, using a precursor deuterated at that specific position would result in a slower production rate. Observing a significant DKIE would provide strong evidence that the C-H bond at that position is cleaved during the rate-determining step of the enzymatic reaction. This approach allows for the detailed mapping of transition states and the validation of proposed enzymatic mechanisms.

Table 3: Interpretation of Deuterium Kinetic Isotope Effects (DKIE)

KIE TypeTypical kH/kD ValueInterpretationReference
Primary KIE2 - 8The C-H bond to the isotope is broken in the rate-determining step. libretexts.orgprinceton.edu
Secondary KIE0.7 - 1.5The C-H bond to the isotope is not broken but its environment (e.g., hybridization) changes in the rate-determining step. wikipedia.orgprinceton.edu
No KIE~ 1The C-H bond to the isotope is not involved in the rate-determining step. princeton.edu
Inverse KIE< 1The transition state has a stiffer bending vibration for the C-H bond than the ground state. wikipedia.org

Role of Gamma Octalactone D7 in Quantitative Research Methodologies

Utilization as an Internal Standard in Stable Isotope Dilution Assays

Stable isotope dilution analysis (SIDA) is a highly accurate and precise method for quantifying compounds in complex matrices. This technique relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, gamma-octalactone-d7—to the sample at the beginning of the analytical process. Because the labeled standard (internal standard) and the unlabeled analyte behave almost identically during extraction, purification, and analysis, any sample loss or variation in instrument response affects both compounds equally. This allows for highly reliable quantification by measuring the ratio of the natural analyte to the labeled internal standard. awri.com.au

Quantification in Complex Biological and Food Matrices

The complexity of matrices like wine, dairy products, and biological fluids presents a significant challenge for the accurate quantification of trace-level compounds such as gamma-octalactone (B87194). researchgate.netresearchgate.net These matrices contain a multitude of other compounds that can interfere with the analysis, leading to inaccurate results. The use of gamma-octalactone-d7 as an internal standard in SIDA effectively overcomes these matrix effects. researchgate.net

For instance, in the analysis of wine, researchers have developed stable isotope dilution assays using (²H₇)-analogues of gamma-octalactone to quantify its presence in both white and red varieties. researchgate.netnih.gov This methodology has proven to be highly accurate and reproducible, with studies reporting correlation coefficients (R²) of ≥ 0.999 and standard deviations of ≤ 1%. researchgate.netnih.gov Such precision is crucial for determining the concentration of gamma-octalactone, which contributes to the aroma profile of the wine. researchgate.netnih.govresearchgate.net The method has been successfully applied to a large number of Australian wines, demonstrating its robustness for large-scale studies. researchgate.netnih.gov

The following table summarizes the findings from a study on the concentration of gamma-octalactone in various Australian wines using a SIDA method with gamma-octalactone-d7.

Wine TypeNumber of Samples AnalyzedNumber of Wines with Detectable γ-OctalactoneMaximum Concentration (µg/L)
White Wines (various varieties)58288.5 (in Botrytis style wines)
Red Wines (various varieties)120564.2

Data sourced from a study on Australian wines. researchgate.netnih.gov

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for trace analysis require a robust internal standard to ensure accuracy and reliability. Gamma-octalactone-d7 has been instrumental in the development of methods for detecting and quantifying its non-deuterated counterpart at very low concentrations. researchgate.netnih.govresearchgate.net The synthesis of deuterated gamma-lactones, including gamma-octalactone-d7, has been a key area of research to support these analytical endeavors. nih.gov Different synthetic routes have been explored to produce deuterated analogues with high isotopic purity for use as internal standards. nih.govflinders.edu.au

Method validation using gamma-octalactone-d7 involves assessing parameters such as linearity, sensitivity, trueness, and precision. researchgate.net For example, a method for quantifying various lactones in wine, utilizing a (²H₇)-analogue of gamma-octalactone, demonstrated excellent linearity and reproducibility. researchgate.netnih.gov The use of solid-phase extraction (SPE) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) with a deuterated internal standard allows for the necessary sample clean-up and selective detection required for trace analysis in complex matrices. flinders.edu.au

Comparative Studies with Non-Deuterated Gamma-Octalactone in Analytical Systems

The fundamental principle behind the use of gamma-octalactone-d7 as an internal standard is its chemical and physical similarity to the non-deuterated gamma-octalactone. While the mass difference allows for their distinction by a mass spectrometer, their chromatographic behavior is nearly identical. This ensures that both compounds co-elute or elute in very close proximity during gas chromatography, a critical factor for accurate quantification in SIDA. awri.com.au

The primary difference lies in their mass-to-charge ratio (m/z) in mass spectrometry. This allows for the selective monitoring of ion fragments specific to both the analyte and the internal standard, enabling precise ratio measurements without interference from other co-eluting compounds. The stability of the deuterium (B1214612) labels on gamma-octalactone-d7 is also a crucial aspect, ensuring that no isotopic exchange occurs during sample preparation and analysis, which would compromise the accuracy of the quantification. nih.gov Research has demonstrated the stability of deuterated lactone standards under various sample preparation conditions, confirming their suitability for SIDA. nih.gov

Advanced Research Perspectives and Future Directions in Gamma Octalactone D7 Studies

Computational Chemistry and Molecular Modeling of Deuterated Lactones

Computational chemistry provides powerful tools to investigate the properties of deuterated compounds at a molecular level. For gamma-octalactone-d7, these methods offer insights into its structure, spectroscopy, and interactions.

Conformational Analysis and Spectroscopic Prediction

The substitution of hydrogen with deuterium (B1214612) can influence the conformational preferences and spectroscopic signatures of molecules. ajchem-a.com Computational methods are employed to predict these changes.

Conformational Analysis: The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its chemical and biological activity. For cyclic molecules like gamma-octalactone (B87194), the ring can adopt various conformations. Computational studies on similar seven-membered lactones have shown that the substitution pattern can significantly influence the preferred conformation. rsc.org In the case of deuterated lactones, while the structural properties are largely unaffected, the subtle changes in vibrational frequencies due to the heavier deuterium atoms can be computationally modeled. ajchem-a.com For instance, studies on deuterated N-acyl-L-homoserine lactones have utilized quantum chemical calculations to understand their geometry and conformational changes. researchgate.netnih.gov

Spectroscopic Prediction: Computational workflows can now integrate conformational searches with Density Functional Theory (DFT) calculations to predict various types of spectra, including Vibrational Circular Dichroism (VCD)/Infrared (IR), Electronic Circular Dichroism (ECD)/UV-vis, and Nuclear Magnetic Resonance (NMR). schrodinger.com These methods are capable of simulating spectra for partially deuterated compounds, which is essential for analyzing gamma-octalactone-d7. schrodinger.com The chemical shifts of deuterium nuclei in NMR spectra generally follow those of their proton counterparts, making them predictable. nih.gov Theoretical calculations combined with experimental IR and Raman spectroscopy have been successfully used to characterize deuterated N-acyl-L-homoserine lactones. nih.gov Such approaches are vital for accurately interpreting the experimental spectra of gamma-octalactone-d7 and confirming its structure. acs.org

Computational TechniqueApplication in Deuterated Lactone StudiesKey Findings
Quantum Chemical CalculationsGeometry optimization and conformational analysis of deuterated N-acyl-L-homoserine lactones. researchgate.netnih.govProvides insights into the stable conformations and structural properties of deuterated lactones. researchgate.netnih.gov
DFT-based Spectral PredictionSimulation of VCD/IR, ECD/UV-vis, and NMR spectra for deuterated compounds. schrodinger.comEnables accurate prediction and interpretation of experimental spectra. schrodinger.comnih.govnih.gov
Molecular Dynamics (MD) SimulationsValidation of docking parameters and study of hydrogen bonding patterns in ligand-receptor complexes. frontiersin.orgReveals changes in protein structure and stability upon ligand binding. frontiersin.org

Ligand-Receptor Interaction Modeling with Deuterated Probes

Deuterated compounds like gamma-octalactone-d7 can serve as valuable probes for studying how ligands interact with biological receptors.

Differential hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for characterizing the conformational dynamics of proteins upon ligand binding. nih.gov While this method typically monitors the exchange of backbone amide hydrogens, the principles can be extended to understand how the presence of a deuterated ligand influences receptor dynamics. Computational modeling plays a crucial role in interpreting these experimental results.

Molecular docking and molecular dynamics (MD) simulations are used to predict the binding poses and affinities of ligands to their receptors. frontiersin.orgmdpi.com For example, computational studies on the histamine (B1213489) H2 receptor showed that deuteration could increase the ligand's affinity due to altered hydrogen bonding interactions. mdpi.com These computational approaches can be applied to model the interaction of gamma-octalactone-d7 with its putative receptors, providing insights into the binding mode and the specific interactions that stabilize the complex. This information is critical for understanding the biological activity of lactones and for the design of new molecules with enhanced or modified functions. dntb.gov.ua

Development of Novel Isotopic Labeling Strategies for Complex Chemical Systems

The synthesis of isotopically labeled compounds is fundamental to their application in research. For gamma-octalactone-d7, the development of efficient and selective deuteration methods is a key area of ongoing research.

Traditional methods for deuteration often have drawbacks, such as the need for high pressure or the use of strong acids or bases. thalesnano.com Recent advancements have focused on developing milder and more environmentally friendly approaches. One such method involves a palladium on carbon (Pd/C)-Aluminum-D₂O catalytic system, which generates deuterium gas in situ. mdpi.com This technique has been successfully used to deuterate a range of substrates, including esters and alcohols, under microwave-assisted conditions. mdpi.com Another innovative strategy utilizes platinum group metal on carbon catalysts activated by hydrogen gas to facilitate H-D exchange reactions in D₂O. jst.go.jpjst.go.jp

For lactones specifically, novel synthetic routes have been developed to introduce isotopic labels into the lactone ring, which is crucial for mass spectrometry-based quantification. acs.orgresearchgate.net For instance, stable isotope dilution assays (SIDAs) for various gamma-lactones have been developed using deuterated analogues as internal standards. researchgate.net These synthetic strategies are essential for producing high-purity gamma-octalactone-d7 for use in advanced research applications.

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Pathway Understanding

Isotope tracing is a powerful tool for studying metabolic pathways. nih.govcreative-proteomics.com When combined with multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics), it can provide a comprehensive understanding of biological systems. creative-proteomics.com

The integration of data from stable isotope labeling experiments with other omics data allows researchers to connect changes in metabolic fluxes with alterations in gene expression, protein levels, and metabolite concentrations. frontiersin.orgbiorxiv.org For example, heavy water (D₂O) labeling can be used to measure proteome-wide protein turnover rates, and this data can be correlated with transcriptomic data to understand how cellular processes are regulated. nih.gov

In the context of gamma-octalactone-d7, this integrated approach could be used to elucidate its biosynthetic pathways and its effects on cellular metabolism. By feeding cells a deuterated precursor and analyzing the resulting metabolome and proteome, researchers can trace the metabolic fate of the label and identify the enzymes and pathways involved in lactone biosynthesis and metabolism. d-nb.info Software tools are being developed to facilitate the analysis of this complex data, enabling the identification of labeled species and the quantification of metabolic activity. chromatographyonline.comnih.gov

Omics FieldIntegration with Isotopic TracingPotential Application for gamma-Octalactone-d7
GenomicsIdentifying biosynthetic gene clusters (BGCs) responsible for producing a labeled compound. nih.govPinpointing the genes involved in gamma-octalactone biosynthesis.
TranscriptomicsCorrelating changes in gene expression with metabolic flux alterations.Understanding the regulatory networks that control lactone production.
ProteomicsMeasuring protein turnover rates and identifying enzymes involved in metabolic pathways. nih.govIdentifying the specific enzymes that catalyze the formation and modification of gamma-octalactone.
MetabolomicsTracing the metabolic fate of labeled precursors and quantifying metabolic fluxes. nih.govcreative-proteomics.comElucidating the complete biosynthetic pathway of gamma-octalactone and its impact on cellular metabolism.

Emerging Methodologies for In Situ Deuterium Labeling and Analysis

The ability to label and analyze compounds directly within their native environment (in situ) represents a significant advancement in the field.

In Situ Labeling: Emerging methods are being developed for the direct deuteration of organic compounds without the need for isolating and purifying intermediates. jst.go.jp For example, direct H-D exchange reactions can be performed using heterogeneous catalysts in D₂O. jst.go.jp Metal-free approaches, such as photoexcitation in deuterated hexafluoroisopropanol (HFIP-d2), are also being explored for aromatic H-D exchange. researchgate.net These methods offer the potential for simpler and more efficient labeling of complex molecules.

In Situ Analysis: Advances in analytical techniques are enabling the direct analysis of deuterated compounds in complex mixtures and even within biological tissues. Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) can be used for the rapid and sensitive analysis of isotopic purity and for monitoring H/D exchange reactions in situ. nih.gov Nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the quantitative imaging of deuterated metabolic tracers in biological tissues with subcellular resolution. nih.gov Furthermore, deuterium metabolic imaging (DMI) is a non-invasive NMR-based method that can map the metabolism of deuterated substrates in three dimensions in vivo. ismrm.org These emerging methodologies hold great promise for future studies of gamma-octalactone-d7, allowing for real-time monitoring of its formation, localization, and metabolic fate in complex biological systems.

Q & A

Q. How do isotopic effects influence the reactivity of gamma-Octalactone-d7 in enzyme-catalyzed reactions?

  • Methodological Answer : Measure kinetic isotope effects (KIEs) by comparing reaction rates of deuterated and non-deuterated substrates. Use stopped-flow spectroscopy or quench-flow methods for time-resolved data. Analyze KIE trends to identify rate-limiting steps in enzymatic mechanisms .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in deuterium incorporation levels reported across studies?

  • Methodological Answer : Cross-validate synthesis protocols (e.g., precursor purity, reaction duration) and analytical methods. Use interlaboratory comparisons with standardized reference materials. Report uncertainties in isotopic purity measurements, including instrument detection limits .

Q. What statistical approaches are recommended for interpreting low signal-to-noise ratios in gamma-Octalactone-d7 tracer studies?

  • Methodological Answer : Apply wavelet transform or Savitzky-Golay filtering to denoise spectral data. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for low-abundance signals. Validate findings with orthogonal techniques (e.g., LC-MS vs. NMR) .

Experimental Design & Reproducibility

Q. What steps ensure the reproducibility of gamma-Octalactone-d7-based assays in multi-center studies?

  • Methodological Answer : Standardize protocols for synthesis, storage, and analysis. Distribute aliquots from a single batch to participating labs. Include shared quality control samples and enforce data harmonization using reference spectra .

Q. How can researchers optimize sample preparation to minimize matrix effects in gamma-Octalactone-d7 quantification?

  • Methodological Answer : Use matrix-matched calibration standards and isotope dilution mass spectrometry (IDMS). Validate extraction efficiency with spike-and-recovery experiments. Employ internal standards with similar physicochemical properties to the analyte .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.